Baquiloprim-d6
Übersicht
Beschreibung
Baquiloprim-d6 is a deuterated form of Baquiloprim, an antibiotic known for its selective inhibition of bacterial dihydrofolate reductase. This compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which enhances its stability and allows for its use in various scientific applications .
Biochemische Analyse
Biochemical Properties
Baquiloprim-d6 plays a significant role in biochemical reactions, particularly in the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair. By binding to this enzyme, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of thymidylate, purines, and certain amino acids. This interaction is critical in understanding the compound’s potential as an antimicrobial and anticancer agent .
Cellular Effects
This compound influences various cellular processes, including cell proliferation and apoptosis. In cancer cells, the inhibition of dihydrofolate reductase by this compound leads to reduced DNA synthesis, causing cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways by altering the availability of folate derivatives, which are essential cofactors in numerous cellular reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, forming a stable complex that prevents the enzyme from catalyzing its reaction. This binding is highly specific and involves interactions with key amino acid residues within the enzyme’s active site. The inhibition of dihydrofolate reductase by this compound results in decreased tetrahydrofolate levels, leading to impaired nucleotide synthesis and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that this compound can cause sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function, including reduced proliferation and increased apoptosis in treated cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the overall flux of folate derivatives. The inhibition of dihydrofolate reductase by this compound leads to decreased levels of tetrahydrofolate, impacting the synthesis of nucleotides and amino acids .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with folate transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound is crucial for its efficacy, as it needs to reach the target enzyme, dihydrofolate reductase, to exert its inhibitory effects .
Subcellular Localization
This compound primarily localizes in the cytoplasm, where it interacts with dihydrofolate reductase. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to effectively inhibit its function. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
The preparation of Baquiloprim-d6 typically involves a hydrogen-deuterium exchange reaction on Baquiloprim. This can be achieved by reacting Baquiloprim with sodium deuteride (NaOD) or sodium hydroxide (NaOH) in deuterium oxide (D2O) or heavy water . The reaction conditions must be carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium atoms.
Analyse Chemischer Reaktionen
Baquiloprim-d6 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Baquiloprim-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving bacterial dihydrofolate reductase inhibition.
Medicine: Investigated for its potential use in developing new antibiotics and studying drug metabolism.
Industry: Utilized in the synthesis of various organic compounds due to its catalytic properties
Wirkmechanismus
Baquiloprim-d6 exerts its effects by selectively inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides necessary for DNA synthesis, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the binding of this compound to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reaction .
Vergleich Mit ähnlichen Verbindungen
Baquiloprim-d6 is unique due to its deuterium labeling, which enhances its stability and allows for specific scientific applications. Similar compounds include:
Baquiloprim: The non-deuterated form, used as an antibiotic.
Pyrimethamine: Another dihydrofolate reductase inhibitor with similar applications.
Diaveridine: A compound with similar antibacterial properties .
This compound stands out due to its enhanced stability and specific use in isotope labeling studies, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWJIMWVFWROP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746858 | |
Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-50-0 | |
Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.